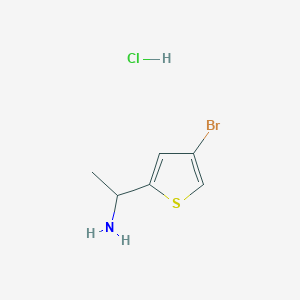

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

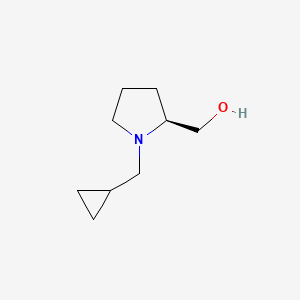

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a chemical compound with the CAS Number: 2244906-14-5 . It has a molecular weight of 242.57 . The IUPAC name for this compound is 1-(4-bromothiophen-2-yl)ethan-1-amine hydrochloride . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is 1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Metabolite Identification

The compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, undergoes metabolism in rats, producing various metabolites including derivatives of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride. This metabolism involves pathways leading to aldehyde metabolites, alcohol, carboxylic acid metabolites, and subsequent acetylation of amino groups (Kanamori et al., 2002).

Synthesis and Antiamoebic Activity

Chalcones with N-substituted ethanamine were synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. The compounds demonstrated better activity compared to the standard drug metronidazole, indicating potential medicinal applications (Zaidi et al., 2015).

Organic Chemistry Education

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride was used in an undergraduate organic chemistry experiment, demonstrating its utility in enhancing student engagement in scientific research and experimental skills (Min, 2015).

Reversible Monoamine Oxidase Inhibitors

A series of compounds including 1-(5-bromothiophen-2-yl)ethanamine derivatives were synthesized and tested for their inhibitory activity toward human monoamine oxidase (hMAO), indicating their potential as reversible MAO-B inhibitors. This suggests possible therapeutic applications in treating neurological disorders (Mathew et al., 2016).

DNA Binding and Cytotoxicity Studies

Cu(II) complexes of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride and other ligands were synthesized and characterized, revealing their ability to bind to DNA and their nuclease activity. These complexes showed low toxicity for different cancer cell lines, indicating potential applications in cancer treatment (Kumar et al., 2012).

Safety and Hazards

The safety information available indicates that this compound is dangerous . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mecanismo De Acción

Target of Action

The primary targets of the compound 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Result of Action

The molecular and cellular effects of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride’s action are currently unknown

Propiedades

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYVFPGCSXCBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)

![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)

![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)